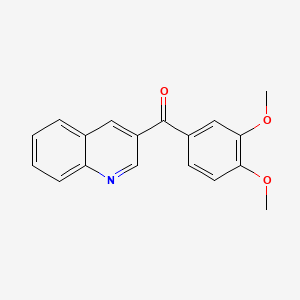

4-(3,4-Dimethoxybenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

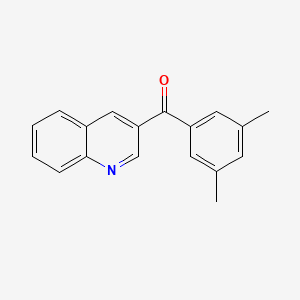

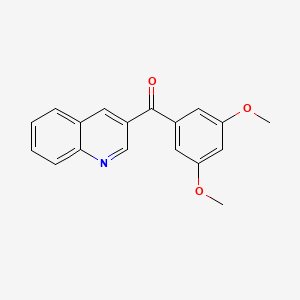

4-(3,4-Dimethoxybenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO . It has gained significant attention due to its potential applications in various scientific fields.

Molecular Structure Analysis

The molecular structure of 4-(3,4-Dimethoxybenzoyl)quinoline consists of 18 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 261.32 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dimethoxybenzoyl)quinoline include its molecular structure and weight . Unfortunately, specific information such as its melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Quinoline derivatives, including 3-(3,4-Dimethoxybenzoyl)quinoline, exhibit promising anticancer activity. Researchers have identified their potential to inhibit cancer cell growth and induce apoptosis. These compounds often target specific signaling pathways involved in tumor progression .

Antioxidant Activity

The 3,4-dimethoxybenzoyl group in this quinoline structure contributes to its antioxidant properties. Antioxidants help neutralize free radicals, protecting cells from oxidative damage. Such compounds are valuable in preventing age-related diseases and promoting overall health .

Anti-Inflammatory Effects

Quinoline derivatives have demonstrated anti-inflammatory effects by modulating inflammatory mediators and cytokines. These properties make them attractive candidates for managing inflammatory conditions, such as arthritis and autoimmune diseases .

Antimalarial Potential

Certain quinoline-based compounds, including 3-(3,4-Dimethoxybenzoyl)quinoline, exhibit antimalarial activity. They interfere with the Plasmodium parasite’s life cycle, making them valuable in the fight against malaria .

Anti-SARS-CoV-2 Activity

During the COVID-19 pandemic, researchers explored quinoline derivatives for potential antiviral effects. Some compounds, including those with the 3,4-dimethoxybenzoyl moiety, showed inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19 .

Antituberculosis Properties

Quinoline scaffolds have been investigated as antituberculosis agents. They target Mycobacterium tuberculosis, the bacterium causing tuberculosis, and may serve as leads for developing new drugs to combat this infectious disease .

Wirkmechanismus

Target of Action

Quinolines, in general, have been known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group has been used in the formation of self-assembled monolayers (sams) of aromatic thiolates .

Result of Action

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that it may play a role in the formation of self-assembled monolayers .

Action Environment

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation is known to occur at elevated temperatures and in the presence of protons .

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-16-8-7-13(10-17(16)22-2)18(20)14-9-12-5-3-4-6-15(12)19-11-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZHKQFCTYIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)